molecular formula C23H28N2O3 B2627345 2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946245-95-0

2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2627345
CAS No.: 946245-95-0
M. Wt: 380.488
InChI Key: SXQQPINQHZSOGI-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a tetrahydroquinoline moiety, and an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Acylation of Phenol: Phenol is acylated to form phenyl isobutyrate.

    Fries Rearrangement: The phenyl isobutyrate undergoes Fries rearrangement to yield 4-hydroxyphenyl-α-methylethyl ketone.

    Ethylation: The 4-hydroxyphenyl-α-methylethyl ketone is then ethylated to produce 4-ethoxyphenyl-α-methylethyl ketone.

    Formation of Tetrahydroquinoline: The ethoxyphenyl derivative is reacted with appropriate reagents to form the tetrahydroquinoline moiety.

    Acetamide Formation: Finally, the tetrahydroquinoline derivative is acylated with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different functional groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is unique due to its combination of an ethoxyphenyl group, a tetrahydroquinoline moiety, and an acetamide linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-4-28-20-10-7-17(8-11-20)14-22(26)24-19-9-12-21-18(15-19)6-5-13-25(21)23(27)16(2)3/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQQPINQHZSOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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